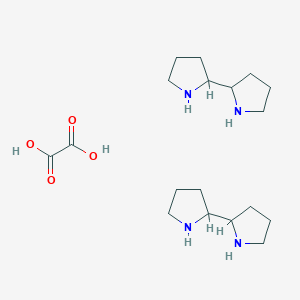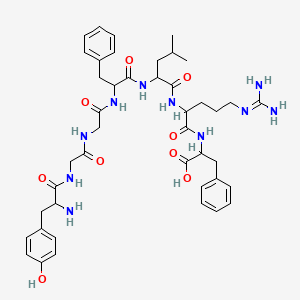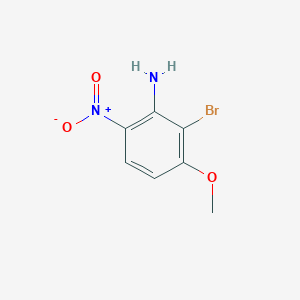![molecular formula C11H13N B12107343 1-Azabicyclo[3.1.0]hexane, 5-phenyl- CAS No. 1314934-70-7](/img/structure/B12107343.png)
1-Azabicyclo[3.1.0]hexane, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.1.0]hexane, 5-phenyl- is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- can be achieved through several methods. One common approach involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which proceeds via an open chain transition state based on intermolecular bromine-lithium coordination . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions . Industrial production methods often involve metal-catalyzed cyclization of enynes, providing efficient routes to the desired bicyclic structure .
Chemical Reactions Analysis
1-Azabicyclo[3.1.0]hexane, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles, forming substituted pyrrolidines and piperidines.
Common reagents and conditions used in these reactions include n-BuLi for cyclization, LiAlH4 for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include substituted pyrrolidines and piperidines .
Scientific Research Applications
1-Azabicyclo[3.1.0]hexane, 5-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, modulating biological processes. For example, it has been shown to inhibit proteases and reuptake transporters of serotonin, noradrenaline, and dopamine . The molecular targets and pathways involved include enzyme active sites and neurotransmitter transport systems.
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hexane, 5-phenyl- can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the phenyl group, which can influence its biological activity and chemical reactivity.
Ficellomycin: A natural product containing a 1-azabicyclo[3.1.0]hexane ring, known for its biological activities against bacteria, fungi, and tumors.
Azinomycins: These compounds also contain a similar bicyclic structure and exhibit antitumor properties.
The uniqueness of 1-Azabicyclo[3.1.0]hexane, 5-phenyl- lies in its phenyl substitution, which can enhance its interaction with biological targets and improve its pharmacological profile.
Properties
CAS No. |
1314934-70-7 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-phenyl-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12(11)9-11/h1-3,5-6H,4,7-9H2 |
InChI Key |
SCYUAGWRMZPUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Diethoxy-phosphoryl)-but-3-ynyl]-phosphonic acid diethyl ester](/img/structure/B12107265.png)
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)
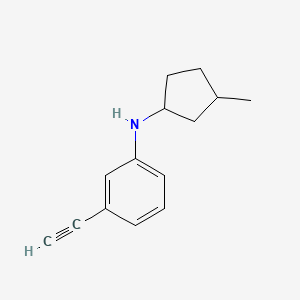





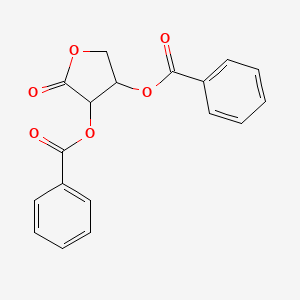
![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)

